7-Methoxyquinazoline-2,4-diol
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Overview
Description
7-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the specific compound 7-Methoxyquinazoline-2,4-diol is not directly synthesized or analyzed in the provided papers, related quinazoline derivatives are frequently studied due to their potential applications in medicinal chemistry, particularly as anticancer agents and kinase inhibitors .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination . For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves five steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Another example is the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, which is synthesized from 2-amino-4-fluoro benzoic acid and urea through three steps, with a total yield of 51% . These methods often require optimization to improve yields and reduce by-products.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is confirmed using techniques such as 1H NMR and MS spectrum . For example, the structure of 4-chloro-7-methoxy-6-pivalamidoquinazoline was confirmed through these methods, and the compound was synthesized in ten steps from 4-methoxybenzoic acid . X-ray crystallography is also used to determine the crystal structure of these compounds, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The Bischler-Napieralski reaction is another reaction used to synthesize methoxy-indolo[2,1-a]isoquinolines, which are then tested for cytostatic activity . Additionally, a one-pot four-component-click reaction is employed to synthesize triazolyl methoxy phenylquinazolines, showcasing the versatility of quinazoline chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their functional groups and molecular structure. For instance, the introduction of methoxy groups can affect the solubility and reactivity of the compounds . The crystal structure analysis provides insights into the molecular packing and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and biological activity .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of medicinal chemistry, specifically in the study of sphingosine-1-phosphate receptors .
Summary of the Application
7-Methoxyquinazoline-2,4-diol and its derivatives have been used in the synthesis of highly selective ligands for S1PR2 . These ligands have potential applications in the treatment of diseases related to S1PR2.
Methods of Application or Experimental Procedures
A series of quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward S1PR2 were determined using a [32P]S1P binding assay .
Results or Outcomes
Several compounds exhibited high S1PR2 binding potencies with IC50 values less than 50 nM . These compounds are highly selective for S1PR2 over other S1PR subtypes .
Anti-Tumor Activity Research
Specific Scientific Field
This application is in the field of oncology and medicinal chemistry, specifically in the development of anti-tumor drugs .
Summary of the Application
7-Methoxyquinazoline-2,4-diol and its derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
Methods of Application or Experimental Procedures
A series of 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
Results or Outcomes
Among all the target compounds, one compound displayed the most potent anti-proliferative activity against MGC-803 cells in vitro, with an IC50 value of 1.09 ± 0.04 μM, which was significantly lower than that of 5-fluorouracil (5-FU) .
Safety And Hazards
properties
IUPAC Name |
7-methoxy-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEAXSZDTYHOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598993 |
Source
|
Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinazoline-2,4-diol | |
CAS RN |
62484-12-2 |
Source
|
Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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